4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

描述

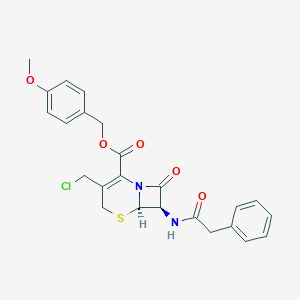

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₃ClN₂O₅S and its molecular weight is 487 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that gcle is an intermediate in the synthesis of various cephalosporin drugs . Cephalosporins are a class of antibiotics that target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycans in the bacterial cell wall.

Mode of Action

They do this by binding to PBPs and preventing the cross-linking of peptidoglycans, which weakens the cell wall and leads to bacterial cell lysis .

Biochemical Pathways

Given its role in the synthesis of cephalosporins, it can be inferred that the affected pathways are those involved in bacterial cell wall synthesis .

Result of Action

As an intermediate in the synthesis of cephalosporins, the ultimate effect of these drugs is the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis .

Action Environment

This high-purity GCLE has good stability, especially in humid, high-temperature, and sunlight environments . This suggests that environmental factors can influence the action, efficacy, and stability of GCLE.

生化分析

Biochemical Properties

It is known that this compound plays a crucial role in the production of β-lactam antibiotics, such as cephalosporins . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate are not well-studied. It is known that β-lactam antibiotics, which this compound helps produce, have significant effects on bacterial cells. They inhibit the synthesis of the bacterial cell wall, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to be involved in the synthesis of cephalosporins, a class of β-lactam antibiotics. These antibiotics work by inhibiting the enzymes responsible for bacterial cell wall synthesis, leading to cell death .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of this compound can impact the efficiency of cephalosporin production .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. The dosage effects of cephalosporins, which this compound helps produce, have been extensively studied .

Metabolic Pathways

It is known to be a key intermediate in the synthesis of cephalosporins .

Transport and Distribution

It is known that β-lactam antibiotics, which this compound helps produce, can be transported across bacterial cell walls .

Subcellular Localization

It is known that β-lactam antibiotics, which this compound helps produce, target the bacterial cell wall .

科学研究应用

Synthesis of Modified Cephem Antibiotics

One of the primary applications of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate is in the synthesis of modified cephem antibiotics, such as cefditoren pivoxil (ME1207). This modification enhances the pharmacological properties of cephalosporins, improving their efficacy against resistant bacterial strains .

Palladium-Catalyzed Reactions

The compound is utilized in palladium-catalyzed reactions, which are crucial for synthesizing various cephem side chains. These reactions allow for the introduction of diverse functional groups, enhancing the biological activity and spectrum of these antibiotics .

Biofilm Dispersing Agents

Research indicates that derivatives of this compound can be developed into biofilm-dispersing agents. These agents are activated by β-lactamase, which is particularly beneficial in treating infections caused by biofilm-forming bacteria that are often resistant to conventional antibiotics .

Cephalosporin Prodrugs

The compound has been studied as a precursor for creating cephalosporin prodrugs that release active antibiotic forms upon metabolic conversion. This approach can improve the bioavailability and therapeutic effectiveness of cephalosporins when administered orally .

Case Study 1: Synthesis and Activity of ME1207

A study focused on the synthesis and oral activity of ME1207 demonstrated that modifications using compounds like this compound significantly improved antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The study highlighted the importance of the side chain structure in determining the pharmacological properties of cephalosporins .

Case Study 2: Development of Biofilm Dispersing Agents

In another study, researchers explored the use of this compound in developing biofilm dispersing agents. The results showed that these agents could effectively disrupt biofilms formed by resistant strains, making them more susceptible to treatment with β-lactam antibiotics. This finding underscores the potential for enhancing treatment strategies against chronic infections associated with biofilms .

属性

IUPAC Name |

(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28)/t20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCMZNUGNLCSJQ-NFBKMPQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009945 | |

| Record name | GCLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104146-10-3 | |

| Record name | (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104146-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GCLE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104146103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GCLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-, (4-methoxyphenyl)methyl ester, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GCLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T517UKN60D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of GCLE?

A1: GCLE has a molecular formula of C23H21ClN2O6S and a molecular weight of 476.94 g/mol.

Q2: What are the key spectroscopic data points for GCLE characterization?

A2: Researchers commonly use 1H-NMR and MS techniques to confirm the structure of GCLE and its derivatives. [, ]

Q3: How is GCLE synthesized?

A3: GCLE is typically synthesized from penicillin G through a multi-step process involving oxidation, ring expansion, and halogenation. [, , ] One common method utilizes a ring-expanding approach starting from penicillin. []

Q4: What is the significance of the 3-chloromethyl group in GCLE?

A4: The 3-chloromethyl group in GCLE acts as a key reactive site, allowing for various chemical modifications to synthesize a diverse range of cephalosporin antibiotics. [] This group enables the introduction of different substituents at the C-3 position, ultimately influencing the pharmacological properties of the final cephalosporin antibiotic. [, ]

Q5: What types of reactions can GCLE undergo to produce other cephalosporins?

A5: GCLE can undergo nucleophilic substitutions at the C-3 position. For example, it reacts with sodium iodide to form the corresponding iodide intermediate. This intermediate is then reacted with various nucleophiles, such as pyridine or 2-mercapto-5-methylthiadiazole, to produce a variety of cephalosporin intermediates. [, , , , , ]

Q6: Can you provide examples of specific cephalosporins synthesized from GCLE?

A6: GCLE serves as a versatile intermediate for synthesizing a variety of cephalosporin antibiotics, including:* Cefazolin: This first-generation cephalosporin is synthesized by reacting GCLE with 2-mercapto-5-methylthiadiazole. []* Cefpirome: A fourth-generation cephalosporin synthesized by reacting GCLE with 2,3-cyclopentenopyridine, followed by deprotection and coupling reactions. [, , ]* Ceftazidime: This third-generation cephalosporin is synthesized through a multi-step process starting from GCLE, involving reaction with pyridine and subsequent deprotection steps. [, ] * Cefozopran: This third-generation cephalosporin can be synthesized using GCLE as the starting material. []

Q7: What is the role of Wittig reaction in GCLE chemistry?

A7: The Wittig reaction is crucial in GCLE chemistry for introducing a vinyl group at the 3-position, leading to the synthesis of 7-amino-3-vinylcephem-4-carboxylic acid (7-AVCA), a key intermediate for cefixime and cefdinir. [, , , , , , , ]

Q8: Are there alternative methods for producing 7-AVCA?

A8: While chemical synthesis from GCLE is common, researchers are exploring enzymatic methods for 7-AVCA production, offering advantages such as environmental friendliness and milder reaction conditions. [, ]

Q9: What analytical methods are commonly employed to monitor GCLE synthesis and purity?

A9: High-performance liquid chromatography (HPLC) is extensively used to monitor reaction progress, determine product yield, and assess the purity of GCLE and its derivatives during synthesis. [, , , ]

Q10: What are the critical parameters for quality control and assurance in GCLE production?

A10: Ensuring the quality and consistency of GCLE as a pharmaceutical intermediate is paramount. Key aspects include controlling raw material quality, optimizing reaction conditions to minimize impurities, and implementing robust analytical methods for purity assessment. []

Q11: What are the environmental concerns related to GCLE production, and how are they addressed?

A11: Wastewater generated during GCLE production requires careful management due to the presence of penicillin G potassium, which exhibits strong antibacterial activity and can disrupt biological treatment processes. Oxidation methods are often employed to degrade penicillin G potassium in wastewater, mitigating its environmental impact. []

Q12: Are there strategies for recycling and waste management in GCLE synthesis?

A12: Researchers and manufacturers are continuously exploring sustainable practices in GCLE synthesis, focusing on recovering and reusing solvents and reagents like 2-mercaptobenzothiazole and benzene sulfinic acid sodium salt to minimize waste and environmental impact. [, ]

Q13: What are the future research directions for GCLE and related cephalosporins?

A13: Ongoing research focuses on: * Developing more efficient and environmentally friendly synthetic routes: This includes exploring alternative solvents, catalysts, and enzymatic approaches. [, ]* Designing and synthesizing novel cephalosporin derivatives with improved pharmacological properties: This encompasses enhancing antibacterial activity, broadening the spectrum of activity, and overcoming resistance mechanisms. []* Investigating the potential of GCLE derivatives in other therapeutic areas: Recent research highlights the potential of GCLE-derived compounds as photosensitizers for photodynamic therapy against drug-resistant bacteria. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。